molecular formula C8H15Cl2O5P B1587603 Triethyl 2,2-dichloro-2-phosphonoacetate CAS No. 5823-12-1

Triethyl 2,2-dichloro-2-phosphonoacetate

Cat. No. B1587603
CAS RN: 5823-12-1
M. Wt: 293.08 g/mol
InChI Key: PNIZABWIGNVQCB-UHFFFAOYSA-N
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Description

Triethyl 2,2-dichloro-2-phosphonoacetate is an organic compound with the linear formula (C2H5O)2P(O)CCl2CO2C2H5 . It has a molecular weight of 293.08 .


Synthesis Analysis

Ethyl 2,2-Dichloro-2-diethoxyphosphorylacetate acts as a reagent in the synthesis of halogenated phosphonoacetate esters . It is also used as a reagent for cotton insecticides preparations .


Molecular Structure Analysis

The molecular structure of Triethyl 2,2-dichloro-2-phosphonoacetate can be represented by the SMILES string CCOC(=O)C(Cl)(Cl)P(=O)(OCC)OCC . The InChI representation is 1S/C8H15Cl2O5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Triethyl 2,2-dichloro-2-phosphonoacetate are not mentioned in the search results, it is known to be used in the synthesis of halogenated phosphonoacetate esters .


Physical And Chemical Properties Analysis

Triethyl 2,2-dichloro-2-phosphonoacetate has a refractive index of n20/D 1.456 (lit.) . It has a boiling point of 84-86 °C/0.01 mmHg (lit.) and a density of 1.289 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of (Z)-1,3-Enynes and 1,3-Diynes

Triethyl 2,2-dichloro-2-phosphonoacetate is instrumental in synthetic organic chemistry, particularly in the preparation of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes. This reagent facilitates the synthesis of trichloromethylated (Z)-olefins from aldehydes, showcasing high yields and stereospecificities (Karatholuvhu & Fuchs, 2004).

Coordination Properties and Synthesis of Phosphonated Compounds

The compound plays a role in the synthesis of phosphonated derivatives with potential applications in coordination chemistry and materials science. For instance, the synthesis and stereochemistry of 3-phosphonated N-confused phlorin and porphyrin derivatives reveal insights into their coordination properties and potential for forming chiral metal complexes (Liu et al., 2013).

Ether Phosphonates Synthesis

The versatility of related phosphonate compounds extends to the efficient synthesis of ether phosphonates, showcasing the broad applicability of such chemicals in creating compounds with potential utility in various chemical transformations and pharmaceutical applications (Fathalla, Ali, & Pazdera, 2018).

Development of Flame Retardants

Research into triazine-phosphonate derivatives has highlighted their potential as flame retardants for cotton fabric. Understanding the thermal degradation process of these compounds on cotton fabric is crucial for developing effective flame-retardant treatments, demonstrating the importance of phosphonate derivatives in enhancing material safety (Nguyen et al., 2015).

Advancements in Oligonucleotide Synthesis

In the realm of nucleic acid chemistry, new phosphonylating and coupling agents have been developed for the synthesis of oligodeoxyribonucleotides via the H-phosphonate approach, underscoring the role of phosphonate derivatives in facilitating nucleotide synthesis, which is fundamental for genetic studies and therapeutic applications (Sakatsume et al., 1989).

Preparation and Applications of Phosphonic Acids

The preparation methods and applications of phosphonic acids, which are related to phosphonate derivatives, highlight their wide-ranging utility in drug development, material functionalization, and as chelating agents, reflecting the chemical's versatility and importance across various scientific disciplines (Sevrain et al., 2017).

Safety And Hazards

Triethyl 2,2-dichloro-2-phosphonoacetate is classified as an irritant, with hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

ethyl 2,2-dichloro-2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl2O5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIZABWIGNVQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(P(=O)(OCC)OCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393920
Record name SBB057702
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl 2,2-dichloro-2-phosphonoacetate

CAS RN

5823-12-1
Record name SBB057702
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl 2,2-dichloro-2-phosphonoacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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